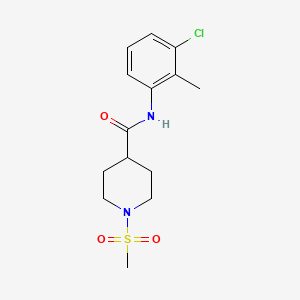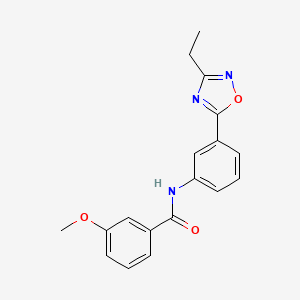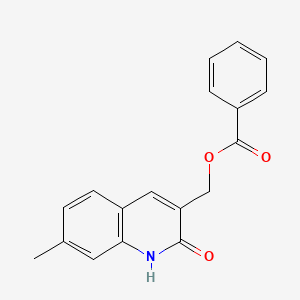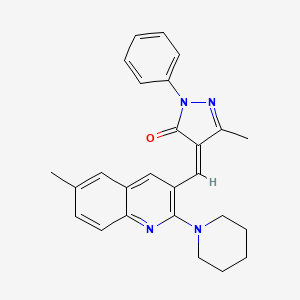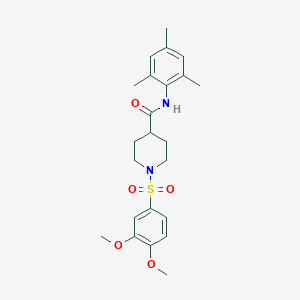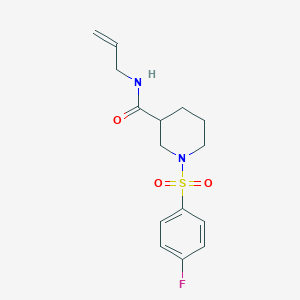
N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as nitro-PAO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. Nitro-PAO is a fluorescent probe that can be used to detect and quantify the presence of nitric oxide (NO) in biological systems.
作用机制
Nitro-PAO works by reacting with NO to form a fluorescent product. The reaction between N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and NO is highly specific, which allows for accurate detection and quantification of NO levels. The fluorescent product formed can be detected using various methods, including fluorescence spectroscopy and microscopy.
Biochemical and Physiological Effects:
Nitro-PAO has been used to study the role of NO in various physiological processes. For example, it has been used to investigate the effect of NO on vascular function and blood pressure regulation. Nitro-PAO has also been used to study the role of NO in neurotransmission and immune response.
实验室实验的优点和局限性
The advantages of using N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its high sensitivity and specificity for NO detection. It is also a non-invasive method, which allows for real-time monitoring of NO levels in live cells and tissues. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment for detection.
未来方向
There are several future directions for N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide research. One area of research is the development of new fluorescent probes that can detect other reactive nitrogen species (RNS) in addition to NO. Another area of research is the application of this compound in disease diagnosis and treatment. Nitro-PAO has the potential to be used as a diagnostic tool for NO-related diseases, such as cardiovascular disease and cancer. Additionally, this compound can be used to develop new therapies that target NO signaling pathways.
合成方法
The synthesis of N-(2-nitrophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-amine with N-(2-nitrophenyl)butyramide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is purified using column chromatography to obtain pure this compound.
科学研究应用
Nitro-PAO has been widely used in scientific research to detect and quantify NO in biological systems. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The ability to measure NO levels accurately is essential in understanding the role of NO in these processes. Nitro-PAO is a highly sensitive and selective probe that can detect NO in real-time, making it a valuable tool in NO research.
属性
IUPAC Name |
N-(2-nitrophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7/c1-29-16-11-13(12-17(30-2)20(16)31-3)21-23-19(32-24-21)10-6-9-18(26)22-14-7-4-5-8-15(14)25(27)28/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJWNGFSWLRQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

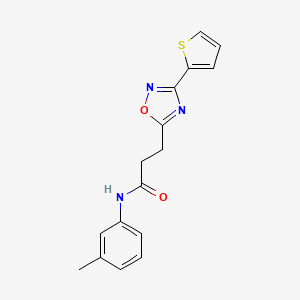
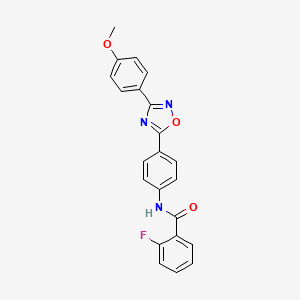

![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)

